5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
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Description
Synthesis Analysis
The synthesis of this compound involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but relatively unknown transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The molecular structure of “5-(2,4-dimethoxyphenyl)-3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole” is complex and involves various functional groups . The spectroscopic analyses revealed diverse structure arrangements for the products . Molecular structure optimization of certain compounds was performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .
Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to the protodeboronation of alkyl boronic esters . This process is catalyzed and involves a radical approach . The reaction is paired with a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Mechanism of Action
The mechanism of action of this compound in chemical reactions involves the protodeboronation of alkyl boronic esters . This process is catalyzed and involves a radical approach . The reaction is paired with a Matteson–CH2– homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(2,4-dimethoxyphenyl)-5-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-18-13-14-20(23(15-18)29-2)22-16-21(17-9-5-3-6-10-17)24-25(22)30(26,27)19-11-7-4-8-12-19/h3-15,22H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMPLQQEDHHHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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